4'-Methyldodecane-1-sulfonanilide
Description
Properties
CAS No. |
17417-32-2 |
|---|---|
Molecular Formula |
C19 H33 N O2 S |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
N-(4-methylphenyl)dodecane-1-sulfonamide |
InChI |
InChI=1S/C19H33NO2S/c1-3-4-5-6-7-8-9-10-11-12-17-23(21,22)20-19-15-13-18(2)14-16-19/h13-16,20H,3-12,17H2,1-2H3 |
InChI Key |
JKWPCVDUIXRKJZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCS(=O)(=O)NC1=CC=C(C=C1)C |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)NC1=CC=C(C=C1)C |
Pictograms |
Environmental Hazard |
Synonyms |
Substituted alkyl sulfonamide |
Origin of Product |
United States |
Preparation Methods
Generation of Dodecane-1-sulfonyl Chloride
The sulfonation of dodecane involves introducing a sulfonyl group (-SO) to the terminal carbon. Two primary methods are employed:
Chlorosulfonic Acid Reaction
Dodecane reacts with chlorosulfonic acid (HSOCl) under controlled temperatures (0–5°C) to form dodecane-1-sulfonyl chloride. Excess reagent is neutralized with ice-water, and the product is extracted using non-polar solvents like toluene.
Thiol Oxidation Pathway
An alternative route involves oxidizing 1-dodecanethiol to the sulfonic acid using hydrogen peroxide (HO) and a tungstate catalyst, followed by chlorination with phosphorus pentachloride (PCl). This method minimizes by-products and is favored for high-purity applications.
Table 1: Comparison of Sulfonation Methods
| Method | Reagents | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Chlorosulfonic Acid | HSOCl, toluene | 0–5 | 78 | 92 |
| Thiol Oxidation | HO, NaWO | 50–60 | 85 | 97 |
Coupling with 4-Methylaniline
Reaction Conditions
The sulfonyl chloride intermediate is reacted with 4-methylaniline in a polar aprotic solvent (e.g., dimethylformamide, DMF) under nitrogen atmosphere. A base such as pyridine or triethylamine is added to scavenge HCl, driving the reaction to completion.
Catalytic Enhancements
Phase transfer catalysts like tetrabutylammonium hydrogensulfate (5 mol%) improve interfacial reactivity, particularly in biphasic systems (e.g., toluene/water). This approach, detailed in patent WO2006002690A1, achieves yields exceeding 90%.
Table 2: Optimization of Coupling Reaction
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| None | DMF | 12 | 65 |
| Pyridine | Toluene | 8 | 82 |
| Tetrabutylammonium HSO | Toluene/HO | 6 | 94 |
Oxidation of Sulfide Intermediates
In cases where sulfide precursors are used, oxidation to sulfones is critical. Hydrogen peroxide (35%) with sodium tungstate (NaWO) at 50–60°C effectively converts sulfides to sulfones without over-oxidation. This step is integral to routes starting from dodecanethiol derivatives.
Purification and Characterization
Crystallization
Crude this compound is purified via recrystallization from methanol or ethyl acetate, achieving >99% purity (HPLC).
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